Ibuzatrelvir, identified by its International Nonproprietary Name (INN) and CAS Registry Number 2755812-39-4, is a synthetic organic compound developed as a second-generation inhibitor targeting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is designed to enhance the pharmacological profile of its predecessor, nirmatrelvir, by improving metabolic stability and oral bioavailability, thereby eliminating the need for coadministration with ritonavir, a cytochrome P450 inhibitor that complicates treatment regimens .
Ibuzatrelvir is classified as a synthetic organic compound. Its development emerged from the need for more effective treatments for COVID-19, particularly in addressing the limitations of existing therapies like Paxlovid, which combines nirmatrelvir with ritonavir. The compound is part of ongoing research efforts to optimize therapeutic strategies against viral infections .
The synthesis of ibuzatrelvir involves several key steps that focus on modifying the structure of nirmatrelvir to enhance its pharmacological properties. The synthesis typically includes:
Ibuzatrelvir has a complex molecular structure characterized by its IUPAC name: methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate]. The molecular formula is C21H30F3N5O5, and it possesses a molecular weight of approximately 445.5 g/mol .
Key Structural Features:
The three-dimensional structure can be modeled using software tools that visualize molecular interactions, aiding in understanding its binding dynamics with Mpro.
Ibuzatrelvir functions primarily through reversible covalent interactions with the active site of SARS-CoV-2 main protease. The mechanism involves:
The specific reaction pathways are still under investigation but align with known mechanisms for covalent inhibitors targeting proteases.
Ibuzatrelvir inhibits SARS-CoV-2 main protease by binding to its active site through a reversible covalent mechanism. This action obstructs the protease's ability to cleave viral polyproteins necessary for viral replication. Key data points include:
This mechanism positions ibuzatrelvir as a promising candidate for treating COVID-19 effectively.
Ibuzatrelvir exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems .
Ibuzatrelvir is primarily researched for its application in treating COVID-19 by inhibiting SARS-CoV-2 main protease. Its development represents a significant advancement in antiviral therapy, particularly due to:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8